Picroside I

Catalog No.
S621328
CAS No.
27409-30-9
M.F
C24H28O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picroside I

CAS Number

27409-30-9

Product Name

Picroside I

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1

InChI Key

XZGPUOQGERGURE-XAJLVDHKSA-N

Synonyms

picroside I

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O
  • Reduce liver damage: In animal models of liver injury induced by various toxins, Picroside I demonstrated the ability to reduce elevated liver enzymes, improve liver cell morphology, and prevent oxidative stress in the liver [, ].
  • Promote liver regeneration: Picroside I has been shown to stimulate the proliferation of liver cells and enhance the process of liver regeneration after injury [].
  • Improve bile flow: Picroside I exhibits choleretic (bile-promoting) activity, which can help to improve bile flow and prevent bile stasis, a condition associated with liver damage [].

Picroside I, chemically known as 6'-Cinnamoylcatalpol, is a bioactive compound primarily extracted from the roots of the medicinal plant Picrorhiza kurroa. This plant has a long history of use in traditional medicine, particularly in India and China, where it is utilized for treating a variety of ailments, including liver diseases, fever, and digestive disorders. Picroside I is recognized for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, anti-asthmatic, and anticancer activities . Its structure consists of a catalpol moiety linked to a cinnamic acid derivative, which contributes to its biological efficacy.

That enhance its biological activity. For instance, it can undergo esterification reactions to form derivatives that may exhibit improved hepatoprotective effects. In studies, derivatives of Picroside I have been synthesized through reactions with amino acids such as Boc-valine or Boc-proline. These reactions typically involve dehydration and condensation processes that modify the hydroxyl groups on the compound . Additionally, Picroside I has been shown to inhibit changes in acid phosphatase activity and lipid peroxidation in liver cells exposed to toxic agents like D-galactosamine .

The biological activities of Picroside I are extensive. It exhibits significant hepatoprotective properties by protecting liver cells from damage induced by oxidative stress and inflammation. Research indicates that it can enhance cell proliferation in liver cell lines such as HepG2 under oxidative stress conditions . Furthermore, Picroside I has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with inflammation . Its anticancer potential has also been explored, with studies suggesting that it may inhibit tumor growth and induce apoptosis in cancer cells .

The synthesis of Picroside I can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the roots of Picrorhiza kurroa using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through the coupling of catalpol with cinnamic acid derivatives via esterification reactions.
  • Derivatization: As mentioned earlier, synthetic modifications can be made to enhance its pharmacological properties by reacting with amino acids or other functional groups .

Interaction studies involving Picroside I have revealed its synergistic effects when combined with other compounds. For example, studies have shown that combining Picroside I with certain amino acids can enhance its hepatoprotective effects beyond those exhibited by the compound alone . Furthermore, research indicates that Picroside I may modulate various biochemical pathways associated with oxidative stress and inflammation, thereby influencing the efficacy of other therapeutic agents used concurrently .

Several compounds share structural or functional similarities with Picroside I. Here are some notable examples:

Compound NameSourceKey ActivitiesUnique Features
Picroside IIPicrorhiza kurroaHepatoprotective, anti-inflammatoryStructural isomer of Picroside I
CatalpolRehmannia glutinosaNeuroprotective, anti-inflammatorySimple iridoid glycoside
ApocyninApocynum venetumAnti-inflammatoryCatechol derivative
DrosinDrosophyllum lusitanicumAntioxidantUnique source with distinct properties

Picroside I is unique due to its specific structure combining both catalpol and cinnamic acid functionalities, which contribute to its diverse pharmacological effects compared to these similar compounds. Its potent hepatoprotective properties set it apart as a valuable candidate for further research and therapeutic applications .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

492.16316171 g/mol

Monoisotopic Mass

492.16316171 g/mol

Heavy Atom Count

35

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

27409-30-9

Wikipedia

Picroside I

Dates

Modify: 2023-08-15
Tetrahedron Lett., 1969, p3837

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